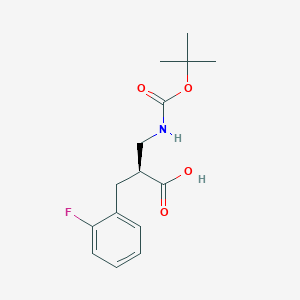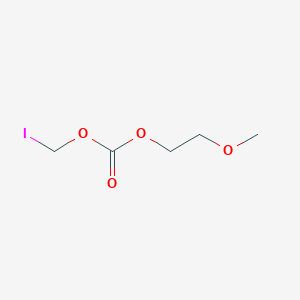
3-(2,4-Dichlorophenoxy)-1,2-propanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dichlorophenoxy)-1,2-propanediol is an organic compound with the molecular formula C9H10Cl2O3 It is a derivative of phenoxyacetic acid and is characterized by the presence of two chlorine atoms attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenoxy)-1,2-propanediol typically involves the reaction of 2,4-dichlorophenol with epichlorohydrin. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions generally include:
- Temperature: 50-70°C
- Reaction time: 4-6 hours
- Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO)
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for higher yields and cost-effectiveness. The process involves:
- Continuous flow reactors to maintain consistent reaction conditions
- Use of catalysts to enhance reaction rates
- Efficient separation and purification techniques, such as distillation and crystallization, to isolate the final product
化学反応の分析
Types of Reactions
3-(2,4-Dichlorophenoxy)-1,2-propanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS).
Major Products Formed
Oxidation: Formation of 3-(2,4-Dichlorophenoxy)propanone or 3-(2,4-Dichlorophenoxy)propanoic acid.
Reduction: Formation of 3-(2,4-Dichlorophenoxy)propanol.
Substitution: Formation of 3-(2,4-Dichlorophenoxy)-1,2-propanediamine or 3-(2,4-Dichlorophenoxy)-1,2-propanedithiol.
科学的研究の応用
3-(2,4-Dichlorophenoxy)-1,2-propanediol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of herbicides and pesticides due to its structural similarity to phenoxyacetic acid derivatives.
作用機序
The mechanism of action of 3-(2,4-Dichlorophenoxy)-1,2-propanediol involves its interaction with specific molecular targets. The compound can:
Bind to enzyme active sites: Inhibiting or modifying enzyme activity.
Interact with cellular membranes: Affecting membrane fluidity and permeability.
Modulate signal transduction pathways: Influencing cellular responses and gene expression.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with additional chlorine substitution.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A related compound with a methyl group substitution.
Uniqueness
3-(2,4-Dichlorophenoxy)-1,2-propanediol is unique due to its dual hydroxyl groups, which provide additional sites for chemical modification and potential biological activity. This structural feature distinguishes it from other similar compounds and expands its range of applications in various fields.
特性
CAS番号 |
34646-53-2 |
|---|---|
分子式 |
C9H10Cl2O3 |
分子量 |
237.08 g/mol |
IUPAC名 |
3-(2,4-dichlorophenoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H10Cl2O3/c10-6-1-2-9(8(11)3-6)14-5-7(13)4-12/h1-3,7,12-13H,4-5H2 |
InChIキー |
ZIBOAPBPXIPVLG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Cyclohexyl(nitroso)amino]guanidine](/img/structure/B13997692.png)
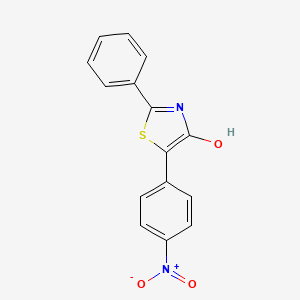


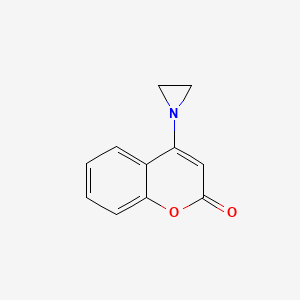
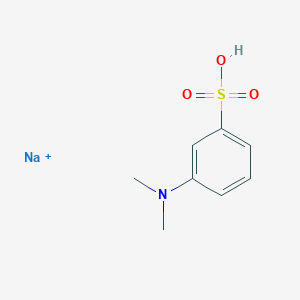
![5,6-Dimethyl-1-pentofuranosyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B13997724.png)
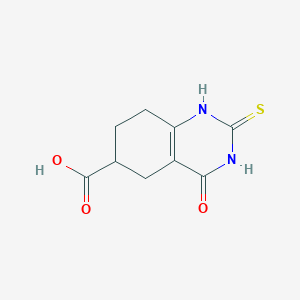
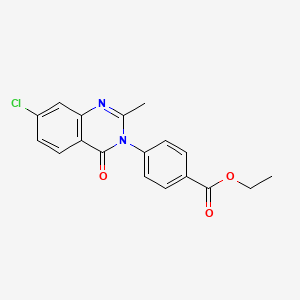
![Methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate](/img/structure/B13997752.png)
![3-[(3,4-Dioxo-2-phenylcyclobuten-1-yl)sulfanylmethyl]-4-phenylcyclobut-3-ene-1,2-dione](/img/structure/B13997754.png)
![4,4,5,5-Tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-en-2-yl]-1,3,2-dioxaborolane](/img/structure/B13997755.png)
